Regioisomeric Identity Confirmed by Single-Crystal X-Ray Diffraction: N-2 Trityl vs. Historically Misassigned N-1
The molecular structure of N-trityl olmesartan intermediates has been definitively resolved by single-crystal X-ray diffraction (SCXRD), revealing that the trityl substituent attaches exclusively to the N-2 nitrogen of the tetrazole ring, not the N-1 nitrogen as widely reported in the patent and synthetic literature prior to 2015 [1]. This finding mandates that all systematic chemical names, structural formulas, and procurement specifications for N-tritylated olmesartan intermediates—including N-Trityl Ethyl Olmesartan Acid—must designate the N-2 regioisomer. The SCXRD study further demonstrated that all examined sartan intermediates with a 5-(biphenyl-2-yl)tetrazole moiety exist exclusively as N-2-trityl regioisomers, establishing a class-wide structural rule [1]. In parallel, an imidazole N-3 regioisomeric impurity of TOEE was detected at a level of 0.2–0.3% and proved inseparable from the API molecule under European Pharmacopoeia chromatographic conditions, directly linking regioisomeric identity to analytical compliance risk [2].
| Evidence Dimension | Tetrazole regioisomeric identity (trityl attachment site) |
|---|---|
| Target Compound Data | N-2 trityl attachment exclusively, as confirmed by SCXRD for the N-tritylolmesartan ethyl scaffold |
| Comparator Or Baseline | Historically misassigned N-1 trityl structure reported in pre-2015 patent and synthesis literature (e.g., US 5,616,599); N-1:N-2 regioisomer ratio of 42.56%:57.44% by HPLC observed during medoxomil alkylation of olmesartan acid |
| Quantified Difference | Exclusive N-2 regiochemistry (100% N-2) vs. historical N-1 misassignment; N-3 imidazole regioisomer impurity at 0.2–0.3% in TOEE poses API co-elution risk under EP method |
| Conditions | SCXRD on single crystals of N-tritylolmesartan ethyl and N-tritylolmesartan medoxomil; HPLC analysis of TOEE laboratory trial samples; EP chromatography method for olmesartan medoxomil API purity testing |
Why This Matters
Procurement of an intermediate with unspecified or incorrect regioisomeric identity risks introducing a structurally distinct compound that generates pharmacopoeially non-compliant, inseparable API impurities.
- [1] Dams, I.; Ostaszewska, A.; Puchalska, M.; Chmiel, J.; Cmoch, P.; Bujak, I.; Białońska, A.; Szczepek, W. J. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? Molecules 2015, 20, 21346–21363. DOI: 10.3390/molecules201219762. View Source
- [2] Lu, J.; Li, X.; Yuan, S.; Wang, Y.; Sun, H.; Weng, W.; Shi, Y.; Wang, X.; Huang, K.; Sun, X.; Wu, T. Identification, Synthesis, and Comprehension of an Imidazole N‑3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Org. Process Res. Dev. 2022, 26, 1695–1705. DOI: 10.1021/acs.oprd.2c00002. View Source
